molecular formula C16H22 B12564342 1-Methyl-2-(nona-1,3-dien-1-YL)benzene CAS No. 193754-64-2

1-Methyl-2-(nona-1,3-dien-1-YL)benzene

Cat. No.: B12564342
CAS No.: 193754-64-2
M. Wt: 214.35 g/mol
InChI Key: SCZBVRNHXFVVFQ-UHFFFAOYSA-N
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Description

1-Methyl-2-(nona-1,3-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a nona-1,3-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(nona-1,3-dien-1-YL)benzene can be achieved through several methods. One common approach involves the Heck reaction, where an olefin and a halobenzene undergo a palladium-catalyzed coupling reaction . The reaction conditions typically include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nona-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-Methyl-2-(nona-1,3-dien-1-YL)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nona-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(nona-1,3-dien-1-YL)benzene is unique due to its specific substitution pattern and the presence of a nona-1,3-dien-1-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

193754-64-2

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

1-methyl-2-nona-1,3-dienylbenzene

InChI

InChI=1S/C16H22/c1-3-4-5-6-7-8-9-13-16-14-11-10-12-15(16)2/h7-14H,3-6H2,1-2H3

InChI Key

SCZBVRNHXFVVFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC1=CC=CC=C1C

Origin of Product

United States

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